N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide
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Description
N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C25H25N3O3S2 and its molecular weight is 479.61. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Src Kinase Inhibitory and Anticancer Activities
N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide derivatives, particularly those with a thiazolyl N-benzyl-substituted acetamide structure, have been investigated for their inhibitory activities against Src kinase, a protein involved in the regulation of cell growth and survival. The derivatives have shown potential in inhibiting the proliferation of various cancer cell lines, including human colon carcinoma, breast carcinoma, and leukemia cells. One such derivative, the 4-Fluorobenzylthiazolyl derivative, exhibited notable cell proliferation inhibition in certain cancer cells at a concentration of 50 μM (Fallah-Tafti et al., 2011).
Antimalarial and COVID-19 Drug Potential
Certain N-(phenylsulfonyl)acetamide derivatives, including those with a benzo[d]thiazol-2-ylthio moiety, have been studied for their antimalarial activities and characterized for ADMET properties. The derivatives displayed good in vitro antimalarial activity with IC50 values of less than 30µ M. Additionally, some of these compounds have been investigated for potential application as COVID-19 drugs, utilizing computational calculations and molecular docking studies (Fahim & Ismael, 2021).
Antimicrobial Activity
A number of N-(phenylsulfonyl)acetamide derivatives have been studied for their antimicrobial activity. The synthesized compounds displayed promising results against various microbial strains. Computational calculations complemented the experimental studies, providing a deeper understanding of the activity and potential applications of these compounds (Fahim & Ismael, 2019).
properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S2/c1-3-19-8-7-10-22-24(19)27-25(32-22)28(17-20-9-5-6-15-26-20)23(29)16-18-11-13-21(14-12-18)33(30,31)4-2/h5-15H,3-4,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTFKQZXGPWSIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
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